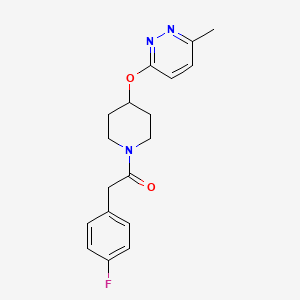

2-(4-Fluorophenyl)-1-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone

Description

Properties

IUPAC Name |

2-(4-fluorophenyl)-1-[4-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FN3O2/c1-13-2-7-17(21-20-13)24-16-8-10-22(11-9-16)18(23)12-14-3-5-15(19)6-4-14/h2-7,16H,8-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBLGRPUPVOHXNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)OC2CCN(CC2)C(=O)CC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-1-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone typically involves multiple steps, starting with the preparation of the key intermediates. One common route includes the following steps:

Formation of the Fluorophenyl Intermediate:

Synthesis of the Piperidine Intermediate: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

Coupling Reaction: The fluorophenyl and piperidine intermediates are coupled using a suitable coupling agent, such as a palladium catalyst, under controlled conditions.

Introduction of the Pyridazinyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-1-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Overview

2-(4-Fluorophenyl)-1-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone is a complex organic compound that has gained attention in various scientific fields, particularly in medicinal chemistry and pharmacology. Its unique structural features, including a fluorophenyl group, a piperidine ring, and a pyridazinyl moiety, suggest multiple potential applications.

Medicinal Chemistry

This compound is being investigated for its potential therapeutic effects, especially in the treatment of neurological disorders. Its structural characteristics may allow it to interact with specific receptors or enzymes, modulating biological pathways that are crucial for treating conditions such as anxiety, depression, and other mental health disorders.

Research indicates that derivatives of piperidine and pyridazine often exhibit significant pharmacological properties. The biological activity of 2-(4-Fluorophenyl)-1-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone is hypothesized to involve interactions with biological macromolecules, potentially leading to various physiological effects.

Antimicrobial Properties

Pyridazine derivatives have been noted for their antibacterial and antifungal properties. This compound may inhibit the growth of various pathogens due to the presence of the pyridazinyl moiety, which has shown efficacy against Gram-positive and Gram-negative bacteria.

Types of Reactions

The compound can undergo several chemical reactions:

- Oxidation : Using agents like potassium permanganate.

- Reduction : Employing reducing agents such as lithium aluminum hydride.

- Substitution : Participating in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

| Reaction Type | Reagent | Conditions |

|---|---|---|

| Oxidation | Potassium permanganate | Acidic or basic medium |

| Reduction | Lithium aluminum hydride | Anhydrous ether |

| Substitution | Halogenating agents | Varies based on functional groups |

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

- Neurological Disorders : Investigations into its efficacy in animal models for anxiety and depression have shown promising results.

- Antimicrobial Studies : Laboratory tests have demonstrated its ability to inhibit bacterial growth, supporting its use in developing new antimicrobial agents.

- Synthetic Pathways : Research into synthetic routes has optimized yields and purity, enhancing its feasibility for industrial production.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-1-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Heterocyclic Substituent Variations

Pyridazine vs. Pyridine/Pyridazinone

- Target Compound : The 6-methylpyridazin-3-yloxy group features two adjacent nitrogen atoms, enabling strong dipole interactions and hydrogen bonding.

- The tert-butyl ester in S15 may improve solubility but limits metabolic stability compared to the target’s methylpyridazine .

- 6-(4-Fluorophenyl)-2-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}pyridazin-3(2H)-one (): Incorporates a pyridazinone (oxidized pyridazine), introducing a ketone oxygen that enhances hydrogen-bond acceptor capacity. This modification could improve target affinity but reduce membrane permeability .

Triazolopyrimidine vs. Pyridazine

- Compound in : Features a triazolo[4,5-d]pyrimidine core, a larger heterocycle with three nitrogen atoms.

Fluorophenyl Group Positioning

- Target Compound : 4-Fluorophenyl (para-substitution) optimizes electronic effects (electron-withdrawing) and steric minimalism.

Piperidine vs. Piperazine Scaffolds

Data Table: Structural and Functional Comparison

Research Implications

- Target Compound : Its pyridazine-piperidine architecture balances lipophilicity and polarity, making it suitable for central nervous system (CNS) targets where blood-brain barrier penetration is critical.

- Metabolic Stability: Methylpyridazine (target) may resist oxidative metabolism better than pyridazinone () but less than tert-butyl esters () .

- Selectivity : Ortho-fluorophenyl () could reduce off-target effects compared to para-substituted analogs .

Biological Activity

2-(4-Fluorophenyl)-1-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone, also known by its CAS number 1797596-65-6, is a complex organic compound that has attracted attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound incorporates a fluorophenyl group, a piperidine ring, and a pyridazinyl moiety, suggesting various biological activities that merit investigation.

The molecular formula of this compound is , with a molecular weight of approximately 329.4 g/mol. Its structure includes functional groups that are significant for biological interactions, making it a candidate for further pharmacological studies.

The biological activity of 2-(4-Fluorophenyl)-1-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone is hypothesized to involve interaction with specific molecular targets such as receptors or enzymes. These interactions can modulate cellular pathways, leading to various physiological effects. However, detailed studies are necessary to elucidate the exact mechanisms involved.

Biological Activity Overview

Research on similar compounds indicates that derivatives of piperidine and pyridazine often exhibit significant pharmacological properties. The following sections summarize key findings regarding the biological activity of this compound.

Antimicrobial Properties

Pyridazine derivatives have been noted for their antibacterial and antifungal properties. Research indicates that compounds in this class can inhibit the growth of various pathogens, including Gram-positive and Gram-negative bacteria . The presence of the pyridazinyl moiety in our compound may confer similar antimicrobial activities.

Neuropharmacological Effects

Given the presence of the piperidine ring, which is often associated with neuroactive compounds, there is potential for neuropharmacological applications. Compounds featuring piperidine have been explored for their effects on neurotransmitter systems and may offer therapeutic benefits in treating neurological disorders.

Case Studies and Research Findings

A number of studies have investigated similar compounds to elucidate their biological activities:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.